N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide
Description
N-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a heterocyclic compound featuring a triazolo[4,3-a]pyrazine core substituted with a methoxy group at position 6. The structure is further modified by a benzamide moiety at position 3, with a methylene linker and a 4-(1H-pyrrol-1-yl) substituent on the benzamide ring. This compound belongs to a class of nitrogen-rich bicyclic systems known for their pharmacological relevance, particularly as kinase inhibitors or receptor modulators .
Properties
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-26-18-16-22-21-15(24(16)11-8-19-18)12-20-17(25)13-4-6-14(7-5-13)23-9-2-3-10-23/h2-11H,12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJFRGOCMBSDKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)C3=CC=C(C=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazolo-pyrazine core, a methoxy group, and a pyrrole moiety. Its molecular formula is , and it exhibits a molecular weight of approximately 283.29 g/mol .
Target of Action
This compound primarily targets bacterial strains and cancer cell lines. It has demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . Additionally, it has shown anti-tumor properties in various cancer cell lines.
Mode of Action
The compound exhibits its antibacterial effects through inhibition of bacterial growth. In vitro studies indicate that it disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial survival . For cancer cells, the compound may induce apoptosis through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Antibacterial Activity
Recent studies indicate that this compound shows moderate to good antibacterial activity with the following Minimum Inhibitory Concentrations (MIC):
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results suggest that the compound could be further explored as a potential antibacterial agent .
Anticancer Activity
In terms of anticancer effects, this compound has demonstrated promising results against several cancer cell lines. For example:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 0.83 ± 0.07 |
| MCF-7 (Breast) | 0.15 ± 0.08 |
| HeLa (Cervical) | 2.85 ± 0.74 |
These values indicate that the compound has potent anti-tumor activity and could serve as a lead compound for further drug development targeting c-Met kinase pathways .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Antimicrobial Studies :
- A study reported that derivatives of triazolo-pyrazines exhibited significant antimicrobial activity against various pathogens, highlighting the importance of structural modifications in enhancing bioactivity .
- Cancer Research :
Scientific Research Applications
Research indicates that compounds similar to N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide exhibit various biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown promising results against various pathogens, including bacteria and fungi. For instance, certain derivatives have demonstrated significant antibacterial effects against Escherichia coli and Pseudomonas aeruginosa .
- Anticancer Potential : The compound's mechanism of action involves the inhibition of key kinases such as c-Met and VEGFR-2, which are critical in cancer cell proliferation and angiogenesis. Inhibition of these pathways can lead to reduced tumor growth and metastasis .
Therapeutic Applications
The therapeutic potential of this compound is being explored in various domains:
- Antitumor Agents : Due to its ability to inhibit specific kinases involved in cancer progression, this compound is being investigated for its potential use in cancer therapies.
- Antimicrobial Agents : The compound's efficacy against microbial infections makes it a candidate for developing new antibiotics or antifungal agents.
Case Studies
Several studies have documented the biological activity of similar compounds:
- In Vitro Studies : Research has shown that derivatives with the triazole ring exhibit cytotoxic effects on cancer cell lines . For example, one study reported that a related compound significantly inhibited cell growth in breast cancer models.
- In Vivo Studies : Animal studies have suggested that compounds with similar scaffolds can reduce tumor size and improve survival rates in models of lung cancer .
Comparison with Similar Compounds
Key Observations :
- 8-Methoxy vs. Amino-substituted analogs (e.g., ) show strong adenosine receptor binding (Ki < 10 nM), suggesting that electronic and steric effects at position 8 critically modulate target affinity .
- Benzamide Modifications: The 4-pyrrolyl group distinguishes the target compound from analogs with chlorophenyl (), cyano (), or triazole-carboxamide () substituents. Pyrrole’s electron-rich nature could influence π-π stacking interactions in biological targets .
Key Observations :
- The synthesis of 8-substituted triazolo-pyrazines (e.g., methoxy, amino) typically requires precise control of reaction conditions to avoid byproducts. For example, highlights optimized methods for similar compounds, achieving >80% yields under mild conditions .
Pharmacological and Physicochemical Properties
Key Observations :
- High melting points (>300°C) in pyrazolo-triazolo-pyrimidines () suggest strong crystalline packing, which may correlate with stability but complicate formulation .
- The 8-methoxy group’s electron-donating nature could enhance metabolic stability compared to 8-hydroxy analogs, which may undergo glucuronidation .
Q & A
Q. What synthetic methodologies are effective for constructing the [1,2,4]triazolo[4,3-a]pyrazine core?
The core can be synthesized via cyclization of hydrazine intermediates with activated carboxylic acids. A common approach involves:
- Reacting an acid with carbonyldiimidazole (CDI) in anhydrous DMF at 100°C for 1 hour to form an acyl imidazole intermediate.
- Subsequent reflux with N1-aryl/benzyl-3-hydrazinopyrazin-2-one for 24 hours to induce cyclization .
- Purification via recrystallization (DMF/i-propanol) yields the triazolopyrazine scaffold. This method accommodates diverse substituents at positions 3 and 7 of the heterocycle.
Q. How is the structure of the compound confirmed experimentally?
Analytical characterization typically involves:
- 1H NMR : Signals for methoxy (δ 3.6–3.7 ppm), aromatic protons (δ 7.3–8.1 ppm), and pyrrole NH (δ ~7.5 ppm) .
- IR spectroscopy : Peaks for amide C=O (~1650–1700 cm⁻¹) and NH stretches (~3240–3296 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks (e.g., ES-MS: [M⁺] 518.2 for benzamide derivatives) .
- Elemental analysis for C, H, N content (e.g., ±0.3% deviation from theoretical values) .
Q. Why is the 8-methoxy substituent critical in triazolopyrazine derivatives?
The 8-methoxy group enhances solubility and modulates electronic effects, influencing reactivity and binding affinity. For example, methoxy substitution stabilizes the heterocyclic ring via resonance and reduces steric hindrance during coupling reactions .
Advanced Research Questions
Q. How can conflicting biological activity data be resolved for analogs with varying substituents?
- Perform structure-activity relationship (SAR) studies to isolate substituent effects. For instance:
- Replace the 4-(1H-pyrrol-1-yl)benzamide group with other aromatic amides (e.g., 4-methoxyphenyl) and compare receptor binding (e.g., adenosine A1/A2A) .
- Evaluate substituent polarity: Fluorinated or trifluoromethyl groups (e.g., in ) may enhance metabolic stability but reduce solubility .
Q. What strategies optimize coupling efficiency of the benzamide moiety to the triazolopyrazine core?
- Activation reagents : CDI or HATU improve amide bond formation over traditional carbodiimides, reducing side products .
- Solvent selection : Anhydrous DMF or THF minimizes hydrolysis of activated intermediates .
- Temperature control : Reflux (100–120°C) ensures complete coupling but risks decomposition; monitor via TLC .
Q. How do steric and electronic factors influence regioselectivity during cyclization?
- Steric effects : Bulky substituents at position 3 (e.g., benzyl groups) favor cyclization at the less hindered nitrogen .
- Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) accelerate cyclization by stabilizing transition states .
- Reagent choice : Sodium hypochlorite offers a greener alternative to Cr(VI) oxidants for oxidative ring closure, with comparable yields (~73%) .
Methodological Challenges
Q. How to address low yields in hydrazinopyrazinone precursor synthesis?
- Purification : Use column chromatography (silica gel, EtOAc/hexane) to isolate intermediates.
- Hydrazine equivalents : Substitute hydrazine hydrate with tert-butyl carbazate to reduce side reactions .
- Reaction monitoring : Employ HPLC-MS to detect intermediates and optimize reaction times .
Q. What are effective recrystallization protocols for polar derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
